3-Isobutyryl-2H-cyclohepta[b]furan-2-one
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Overview
Description
3-Isobutyryl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and potential applications in various scientific fields. This compound belongs to the class of cyclohepta[b]furan-2-ones, which are known for their interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyryl-2H-cyclohepta[b]furan-2-one can be achieved through a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions . The process typically starts with the iodation of a precursor compound, followed by coupling with appropriate boronic acids to form the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyryl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-Isobutyryl-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Isobutyryl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems through its derivatives. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds share a similar core structure but differ in the substitution pattern, leading to distinct chemical and physical properties.
Azulene Derivatives: These compounds are also derived from 2H-cyclohepta[b]furan-2-ones and exhibit unique optical and electronic properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Biological Activity
3-Isobutyryl-2H-cyclohepta[b]furan-2-one is a cyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its pharmacological potential.
Chemical Structure and Properties
This compound features a bicyclic structure, consisting of a furan ring fused to a cycloheptane. The isobutyryl group at the 3-position contributes to its chemical reactivity and potential interactions with biological targets. Its molecular formula is C₁₁H₁₄O₂, and it is recognized for its distinctive structural properties that influence its interactions in various chemical environments.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.
- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against various bacterial strains |
Antioxidant | Demonstrated capacity to scavenge free radicals |
Anti-inflammatory | Potential modulation of inflammatory pathways |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzyme activities by binding to active or allosteric sites, thereby modulating their functions. This interaction can influence various signal transduction pathways and metabolic processes essential for cellular function.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial activity.
Case Study 2: Antioxidant Properties
In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in the cyclohepta[b]furan family. Below is a comparative analysis highlighting unique aspects and biological activities.
Table 2: Comparison of Cyclohepta[b]furan Derivatives
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
This compound | Isobutyryl group at 3-position | Enhanced reactivity due to isobutyryl group | Antimicrobial, antioxidant |
3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Ethoxycarbonyl group at 3-position | Different reactivity due to ethoxy group | Limited biological data available |
4-Isopropyl-2H-cyclohepta[b]furan-2-one | Isopropyl group at 4-position | Altered steric hindrance affecting reactivity | Moderate antimicrobial activity |
Properties
CAS No. |
819883-99-3 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C13H12O3/c1-8(2)12(14)11-9-6-4-3-5-7-10(9)16-13(11)15/h3-8H,1-2H3 |
InChI Key |
VUMKPHHJOTXYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C=CC=CC=C2OC1=O |
Origin of Product |
United States |
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